N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a pyrazole-carboxamide derivative characterized by a 1H-pyrazole core substituted with a 2-hydroxyethyl group at position 1 and a phenyl group at position 2.
Synthesis of such compounds typically involves coupling pyrazole-carboxylic acids with appropriate amines using activating agents like 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT), as described in for analogous compounds . Structural confirmation often employs single-crystal X-ray diffraction, facilitated by programs such as SHELXL (), which ensures precise determination of stereochemistry and molecular conformation .
Properties
IUPAC Name |
N-[2-(2-hydroxyethyl)-5-phenylpyrazol-3-yl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-14-20(28-18-10-6-5-9-17(18)27-14)21(26)22-19-13-16(23-24(19)11-12-25)15-7-3-2-4-8-15/h2-10,13-14,20,25H,11-12H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJRYIHOTFSSEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)NC3=CC(=NN3CCO)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Poly (ADP-ribose) polymerase 1 (PARP1) . PARP1 is a widely explored anticancer drug target that plays an important role in single-strand DNA break repair processes.
Mode of Action
The compound interacts with its target, PARP1, by inhibiting its activityIt’s known that the presence of a carboxamide moiety in similar compounds causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity.
Biochemical Pathways
The inhibition of PARP1 affects the DNA repair process, specifically the repair of single-strand DNA breaks. This can lead to the accumulation of DNA damage in cancer cells, thereby inhibiting their proliferation and survival.
Result of Action
The result of the compound’s action is the inhibition of PARP1, leading to the disruption of single-strand DNA break repair processes. This can potentially lead to the death of cancer cells due to the accumulation of DNA damage.
Biological Activity
N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and its structural features include:
- A pyrazole ring
- A benzo[b][1,4]dioxine moiety
- A hydroxyl ethyl group
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. In particular, the pyrazole moiety is known for its ability to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
Table 1: Summary of Anticancer Activities of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | SW620 (Colon Cancer) | 15 | Induction of apoptosis |
| Compound B | MCF7 (Breast Cancer) | 20 | Inhibition of cell cycle progression |
| This compound | TBD | TBD |
Anti-inflammatory Properties
The compound's anti-inflammatory potential is also noteworthy. Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests that the compound may be effective in treating inflammatory conditions by reducing the levels of mediators responsible for inflammation .
Antimicrobial Activity
Several studies have demonstrated that pyrazole-containing compounds possess antimicrobial properties against a range of pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways in microbial cells .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases: Similar compounds have been shown to selectively inhibit kinases involved in cancer progression.
- Apoptosis Induction: The activation of intrinsic apoptotic pathways leads to programmed cell death in malignant cells.
- Cytokine Modulation: The compound may modulate the expression of cytokines involved in inflammatory responses.
Case Studies
A recent study evaluated the anticancer effects of a series of pyrazole derivatives on human colon cancer cells. The results indicated that certain derivatives led to significant reductions in cell viability and induced apoptosis through caspase activation pathways. Although specific data on this compound were not highlighted, its structural similarity suggests potential efficacy in similar contexts .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide with key structural analogs, highlighting substituent variations, physicochemical properties, and synthesis methods:
Key Observations:
Substituent Effects on Bioactivity: The target compound’s 2-hydroxyethyl group may enhance solubility compared to methyl or aryl substituents (e.g., ). Electron-withdrawing groups (e.g., 2,4-difluorophenyl in ) could stabilize the molecule against oxidative degradation but may reduce binding affinity in polar environments .
Synthetic Methodologies :
- Carboxamide formation via EDCI/HOBT activation () is a common strategy for analogs, though steric hindrance from bulky groups (e.g., dihydrobenzodioxine) may require optimized conditions .
- Structural elucidation using SHELXL () is critical for confirming stereochemistry in complex analogs, as demonstrated in for imine configuration .
Structural Diversity and Applications: The oxadiazole ring in introduces rigidity and metabolic stability, contrasting with the target’s flexible dihydrobenzodioxine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
